1,1'-Diethyl-1H,1'H-2,2'-biimidazole
Overview
Description
1,1’-Diethyl-1H,1’H-2,2’-biimidazole is an organic compound with the molecular formula C10H14N4. It is a heterocyclic compound, typically appearing as a colorless to pale yellow solid . This compound is part of the biimidazole family, which is known for its diverse applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Diethyl-1H,1’H-2,2’-biimidazole is generally synthesized through chemical reactions involving corresponding amine compounds and formaldehyde . The typical synthetic route involves the reaction of 1-ethylimidazole with ethyl iodide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1,1’-Diethyl-1H,1’H-2,2’-biimidazole follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1’-Diethyl-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen or hydrides.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted biimidazole compounds .
Scientific Research Applications
1,1’-Diethyl-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Diethyl-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. These complexes can facilitate electron transfer processes, making them effective catalysts in redox reactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-1H,1’H-2,2’-biimidazole: This compound is similar in structure but has methyl groups instead of ethyl groups.
2,2’-Biimidazole: Another related compound, differing in the substitution pattern on the imidazole rings.
Uniqueness
1,1’-Diethyl-1H,1’H-2,2’-biimidazole is unique due to its specific ethyl substitutions, which can influence its reactivity and the types of complexes it forms with metal ions. This makes it particularly useful in applications requiring specific coordination environments .
Properties
IUPAC Name |
1-ethyl-2-(1-ethylimidazol-2-yl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-3-13-7-5-11-9(13)10-12-6-8-14(10)4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTVHGIPJBZJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=NC=CN2CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467216 | |
Record name | 1,1'-Diethyl-1H,1'H-2,2'-biimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37572-50-2 | |
Record name | 1,1'-Diethyl-1H,1'H-2,2'-biimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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